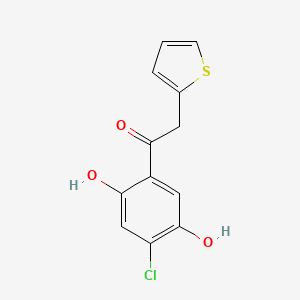
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a naphthalene ring and a pyrimidine ring connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea can be synthesized through a reaction between naphthalen-1-ylamine and pyrimidin-2-yl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene or pyrimidine rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium azide).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Catalysis: The compound may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary based on the biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-1-yl)-3-(pyridin-2-yl)urea: Similar structure with a pyridine ring instead of a pyrimidine ring.
1-(Naphthalen-1-yl)-3-(quinolin-2-yl)urea: Contains a quinoline ring instead of a pyrimidine ring.
1-(Naphthalen-1-yl)-3-(isoquinolin-1-yl)urea: Features an isoquinoline ring in place of the pyrimidine ring.
Uniqueness: 1-(Naphthalen-1-yl)-3-(pyrimidin-2-yl)urea is unique due to the presence of both naphthalene and pyrimidine rings, which may confer distinct electronic and steric properties
Propriétés
Numéro CAS |
24386-39-8 |
|---|---|
Formule moléculaire |
C15H12N4O |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C15H12N4O/c20-15(19-14-16-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H2,16,17,18,19,20) |
Clé InChI |
VOCVZEIQEUOGEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)

![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)








